5-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-2-amine
Description
Properties
CAS No. |
446065-21-0 |
|---|---|
Molecular Formula |
C13H15N3OS |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
5-morpholin-4-yl-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H15N3OS/c14-13-15-11(10-4-2-1-3-5-10)12(18-13)16-6-8-17-9-7-16/h1-5H,6-9H2,(H2,14,15) |
InChI Key |
JTKFFWIWNGQEMP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(N=C(S2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approaches for Thiazole Core Formation
The thiazole ring system is typically constructed via cyclocondensation reactions between α-haloketones and thiourea derivatives. For 5-(morpholin-4-yl)-4-phenyl-1,3-thiazol-2-amine, this method involves the reaction of 4-phenyl-2-amino-1,3-thiazole with a morpholine-containing precursor. A representative protocol involves:
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Synthesis of 4-phenylthiazol-2-amine :
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Morpholine Functionalization at C5 :
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Introducing morpholine at the C5 position requires electrophilic substitution. A halogenated intermediate (e.g., 5-bromo-4-phenyl-1,3-thiazol-2-amine) is treated with morpholine in the presence of a palladium catalyst .
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Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ base, DMF solvent .
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Table 1 : Optimization of Cyclocondensation Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes ring closure |
| Solvent | Ethanol/DMF (1:1) | Balances solubility and reactivity |
| Reaction Time | 6–8 hours | Prevents overhalogenation |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Reduces side reactions |
Nucleophilic Aromatic Substitution (NAS) Strategies
NAS offers a direct route to install the morpholine group post-thiazole formation. This method is advantageous for late-stage diversification:
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Synthesis of 5-Chloro-4-phenyl-1,3-thiazol-2-amine :
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Morpholine Substitution :
Critical Considerations :
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Steric hindrance from the phenyl group at C4 slows substitution kinetics, necessitating elevated temperatures .
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Electron-withdrawing groups on the thiazole ring enhance electrophilicity at C5, improving morpholine incorporation .
Solid-Phase Synthesis for Scalable Production
Recent advances in solid-phase methodologies enable high-throughput synthesis, particularly for pharmaceutical applications:
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Resin Functionalization :
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Morpholine Coupling :
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Cleavage and Isolation :
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics, particularly for NAS and cyclocondensation:
-
One-Pot Protocol :
Mechanistic Insight :
Microwave energy enhances dipole rotation of polar intermediates, facilitating C–N bond formation .
Comparative Analysis of Methodologies
Table 2 : Method Comparison (Yield, Purity, Scalability)
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 72 | 98 | Moderate |
| NAS | 78 | 97 | High |
| Solid-Phase | 95 | 99 | Industrial |
| Microwave | 82 | 98 | Lab-scale |
Challenges and Optimization Strategies
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Regioselectivity Issues :
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Byproduct Formation :
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Catalyst Deactivation :
Chemical Reactions Analysis
Types of Reactions
5-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that thiazole derivatives, including 5-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-2-amine, exhibit significant anticancer activities. A study demonstrated that compounds with similar structures inhibited various cancer cell lines effectively. The mechanism of action is believed to involve interaction with specific molecular targets within cancer cells, potentially leading to apoptosis .
Case Study: Anticancer Screening
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | HCT116 | <20 | High efficacy compared to standard drugs |
| 5-(Phenyl)-1,3-thiazole | HepG2 | 10–30 | Notable selectivity against liver cancer |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses moderate to good activity against various microorganisms, suggesting potential applications in treating infections .
Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| E. coli | 15 µg/mL | Moderate |
| S. aureus | 10 µg/mL | Good |
Future Research Directions
Further research is necessary to explore the full therapeutic potential of this compound. Areas of interest include:
- Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level with various biological targets.
- In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models.
- Structural Modifications : Investigating how changes to the chemical structure can enhance biological activity or reduce toxicity.
Mechanism of Action
The mechanism of action of 5-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Substitution Variations
The following table highlights key structural differences and similarities between 5-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-2-amine and selected analogues:
Key Observations :
- Morpholine vs. Aromatic Groups : The morpholine group in the target compound improves water solubility compared to hydrophobic substituents like benzoyl or chlorophenyl groups .
- Positional Effects : Substitutions at the 5-position (e.g., morpholine, imidazole) modulate electronic properties and steric bulk, influencing binding to biological targets .
Physicochemical Properties
- Solubility : Morpholine-containing derivatives exhibit higher aqueous solubility than purely aromatic analogues (e.g., logP values reduced by ~1.5 units compared to 4-phenyl-1,3-thiazol-2-amine) .
- Thermal Stability : Thiazoles with electron-withdrawing groups (e.g., benzoyl) show lower melting points (~120–140°C) compared to morpholine derivatives (~180–200°C) due to reduced crystallinity .
Antimicrobial Activity
- The parent compound 4-phenyl-1,3-thiazol-2-amine and its Schiff base derivatives exhibit moderate activity against Gram-positive bacteria (e.g., Acinetobacter calcoaceticus), with inhibition zones of 12–18 mm at 100 µg/mL .
Anticancer Activity
Research Tools and Methodologies
- Structural Elucidation : SHELX software is widely used for crystallographic refinement of thiazole derivatives, enabling precise determination of bond angles and torsional conformations .
- Spectroscopy : ¹H-NMR and IR data are critical for confirming substitution patterns, with carbamoyl protons in δ 8.0–8.5 ppm and morpholine protons in δ 3.0–3.5 ppm .
Biological Activity
5-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring with a morpholine substituent and a phenyl group, contributing to its unique chemical properties. The thiazole moiety is characterized by the presence of sulfur and nitrogen atoms, which are essential for its biological activity. The morpholine group enhances the solubility and bioavailability of the compound, making it a promising candidate for drug development.
Antitumor Properties
Research indicates that this compound exhibits significant antitumor activity. Its structural similarity to other thiazole derivatives known for anticancer properties suggests it may inhibit various cancer cell lines. In studies involving similar compounds, thiazole derivatives have shown the ability to inhibit cell proliferation in cancer models, indicating that this compound could possess similar mechanisms of action .
The biological activity often correlates with specific substitutions on the thiazole ring and the amine group. Interaction studies using molecular docking simulations have shown that this compound can bind effectively to proteins involved in cancer progression, such as cyclin-dependent kinases (CDKs). For instance, compounds with similar structures have been reported to inhibit CDK9-mediated transcription, leading to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole-containing compounds highlights the importance of specific structural features for enhancing biological activity. The following table summarizes key findings related to structural modifications and their effects on biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(Phenyl)-1,3-thiazole | Phenyl group at position 5 | Antitumor activity |
| 2-Amino-thiazole derivatives | Varying substitutions on amino group | Antimicrobial and anticancer properties |
| 5-(Morpholino)-thiazole derivatives | Morpholine substituent enhancing solubility | Potential anticancer agents |
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of several thiazole derivatives against human glioblastoma and melanoma cell lines. Compounds structurally related to this compound showed IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
- Inhibition Studies : Another investigation focused on the inhibitory effects of thiazole derivatives on CDK enzymes. The study found that specific substitutions at the C2 position of the thiazole ring could enhance binding affinity and selectivity towards CDK9, which is crucial for developing targeted cancer therapies .
Q & A
Basic Research Questions
Q. What established synthetic protocols are used for 5-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-2-amine?
- Methodology : The compound is synthesized via multi-step reactions. A common approach involves:
Formation of thiazole core : Diazonium salts derived from substituted anilines react with acrolein to yield 3-aryl-2-chloropropanals. These intermediates cyclize with thiourea to form 2-aminothiazole derivatives .
Morpholine incorporation : The thiazole intermediate reacts with morpholine and sulfur under reflux in ethanol. Pre-formed polysulfides in morpholine facilitate the formation of thioxoacetamide derivatives .
Optimization : Reaction conditions (e.g., 10-hour reflux in ethanol, stoichiometric control of morpholine and formaldehyde) are critical for high yields .
- Purification : Crystallization from ethanol (95%) is typically used to isolate the final product .
Q. What spectroscopic and analytical techniques are employed for characterization?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regioselectivity and functional groups (e.g., morpholine’s N-CH2 peaks at δ ~3.6 ppm and thiazole C-S signals) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Bands at ~1600 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-S) confirm thiazole ring formation .
- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC ensures purity (>95%) .
Q. What biological activities are associated with this compound?
- Anticancer potential : Hybrid pharmacophores (morpholine and thiazole) inhibit kinase pathways (e.g., PI3K/AKT/mTOR) in vitro .
- Antimicrobial activity : Thiazole derivatives disrupt bacterial cell membranes, with MIC values reported against Staphylococcus aureus .
- Neurological applications : Structural analogs act as mGluR5 antagonists, suggesting utility in neurodegenerative disorders (e.g., fragile X syndrome) .
Advanced Research Questions
Q. How can computational methods (e.g., QSAR, molecular docking) optimize this compound’s bioactivity?
- 3D-QSAR Modeling : Comparative molecular field analysis (CoMFA) identifies critical substituents (e.g., phenyl ring substituents) that enhance receptor binding. For example, bulky electron-withdrawing groups at the 4-position improve kinase inhibition .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses with targets (e.g., EGFR or mGluR5). Morpholine’s oxygen atoms form hydrogen bonds with active-site residues .
- Wavefunction Analysis : Tools like Multiwfn calculate electrostatic potential surfaces to rationalize nucleophilic/electrophilic regions .
Q. What crystallographic strategies resolve structural ambiguities in this compound?
- Single-Crystal X-ray Diffraction : SHELX programs (e.g., SHELXL) refine structures using high-resolution data. Key parameters include:
- R-factor < 0.05 for reliable bond-length precision (±0.001 Å) .
- Twinning analysis for crystals with pseudo-merohedral twinning .
- Data Collection : Low-temperature (e.g., 193 K) measurements minimize thermal motion artifacts. Synchrotron radiation improves resolution for heavy-atom derivatives .
Q. How can reaction mechanisms for morpholine incorporation be elucidated?
- Intermediate Trapping : LC-MS identifies transient species (e.g., polysulfides in morpholine) during thioxoacetamide formation .
- Kinetic Studies : Variable-temperature NMR monitors reaction progress. Activation energy calculations reveal rate-limiting steps (e.g., nucleophilic attack by morpholine) .
- Isotopic Labeling : 15N-labeled thiourea tracks nitrogen migration during thiazole cyclization .
Q. What strategies address contradictory bioactivity data across studies?
- Meta-Analysis : Compare IC50 values from independent assays (e.g., MTT vs. ATP-based cytotoxicity). Normalize data using reference inhibitors (e.g., staurosporine for kinase assays) .
- Solubility Correction : Adjust for DMSO vehicle effects using dynamic light scattering (DLS) to detect aggregation .
- Target Profiling : Broad-panel screening (e.g., Eurofins Pharma) identifies off-target interactions that explain variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
